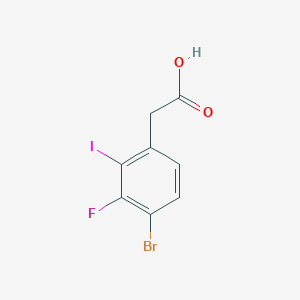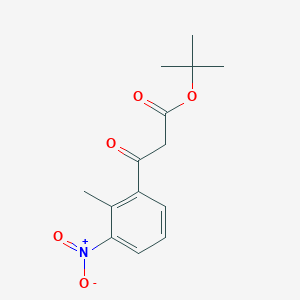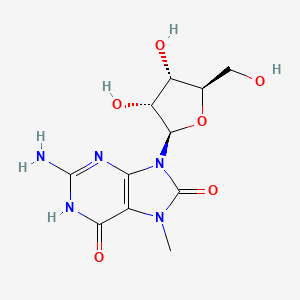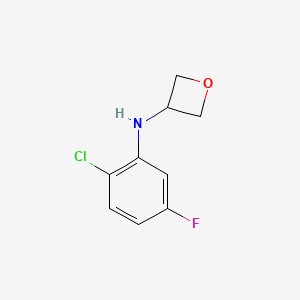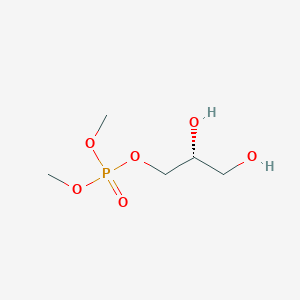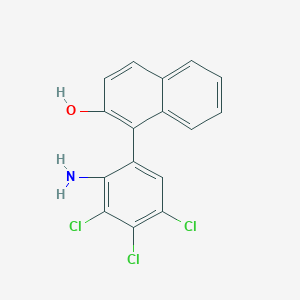
1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol is an organic compound with the molecular formula C16H10Cl3NO and a molecular weight of 338.62 g/mol . This compound is characterized by the presence of a naphthalen-2-ol moiety substituted with a 2-amino-3,4,5-trichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthalenol with 2-amino-3,4,5-trichlorobenzene under specific conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol can be compared with similar compounds such as:
2-Amino-1,2,3,4-tetrahydro-naphthalen-1-ol: This compound has a similar naphthalene structure but differs in the substitution pattern and functional groups.
This compound hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10Cl3NO |
|---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
1-(2-amino-3,4,5-trichlorophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H10Cl3NO/c17-11-7-10(16(20)15(19)14(11)18)13-9-4-2-1-3-8(9)5-6-12(13)21/h1-7,21H,20H2 |
InChI Key |
CGJJMLBSTOMLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC(=C(C(=C3N)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


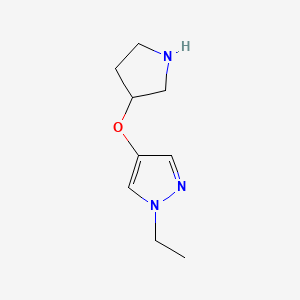


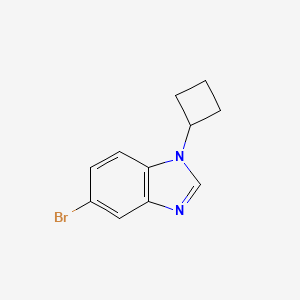
![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)
